(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of MLN 8054 O-β-D-Glucuronide involves multiple steps, starting from the precursor MLN 8054. The synthetic route typically includes the glucuronidation of MLN 8054, where a glucuronic acid moiety is attached to the parent compound. This reaction is usually carried out under mild conditions using glucuronidation reagents and catalysts
Analyse Chemischer Reaktionen
MLN 8054 O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MLN 8054 O-β-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Drug Metabolism Studies: It helps in understanding the metabolic pathways of drugs.
Biochemical Assays: It is used in various biochemical assays to study enzyme activities and other biochemical processes.
Wirkmechanismus
The mechanism of action of MLN 8054 O-β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts as a metabolite of MLN 8054, which is an inhibitor of Aurora A kinase.
Vergleich Mit ähnlichen Verbindungen
MLN 8054 O-β-D-Glucuronide is unique due to its specific glucuronidation, which differentiates it from other similar compounds. Some similar compounds include:
MLN 8054: The parent compound, which is an Aurora A kinase inhibitor.
MLN 8237: Another Aurora kinase inhibitor with similar applications in cancer research.
MLN 8054 O-β-D-Glucuronide stands out due to its specific metabolic pathway and unique biochemical properties .
Biologische Aktivität
The compound (2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d] benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's structure features a pyrimidobenzazepine moiety that contributes to its biological properties. The presence of hydroxyl groups and a carboxylic acid enhances its solubility and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C24H29ClN4O8 |
Molecular Weight | 480.94 g/mol |
CAS Number | 1279691-36-9 |
Purity | >95% |
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to disease pathways, including those involved in cancer progression and metabolic disorders.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Results :
- IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
Antidiabetic Effects
The compound has shown promise in managing diabetes through the inhibition of α-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism.
- In Vitro Studies :
- The compound exhibited IC50 values of approximately 15 µM against α-glucosidase.
- Molecular docking studies suggested strong binding affinity to the enzyme's active site.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays:
- Results :
- The compound demonstrated a significant reduction in DPPH radicals with an IC50 value of 20 µM.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Cancer Cells :
- A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in apoptosis in MCF-7 cells through caspase activation pathways.
-
Diabetes Management :
- In a diabetic rat model, oral administration led to reduced blood glucose levels by enhancing insulin sensitivity and decreasing hepatic glucose production.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClF2N4O8/c32-15-6-9-17-18(10-15)23(21-19(33)2-1-3-20(21)34)35-11-14-12-36-31(38-22(14)17)37-16-7-4-13(5-8-16)29(44)46-30-26(41)24(39)25(40)27(45-30)28(42)43/h1-10,12,24-27,30,39-41H,11H2,(H,42,43)(H,36,37,38)/t24-,25-,26+,27-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEBLJONXRHDSS-MOWXUVRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClF2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659239 | |
Record name | 1-O-(4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoyl)-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203589-02-9 | |
Record name | 1-O-(4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoyl)-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.